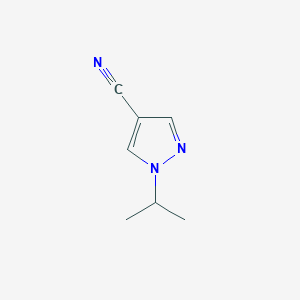

1-Isopropyl-1H-pyrazole-4-carbonitrile

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole and its derivatives represent a cornerstone in the field of heterocyclic chemistry, commanding significant attention from researchers in medicinal chemistry, materials science, and agrochemicals. nih.govbiointerfaceresearch.comresearchgate.net The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold." nih.gov This term reflects its recurring presence in a multitude of biologically active compounds. nih.govnih.gov

The versatility of the pyrazole nucleus allows for extensive functionalization, leading to a wide array of pharmacological activities. researchgate.net Pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. researchgate.netnih.gov The success of blockbuster drugs containing the pyrazole core has cemented its importance in the pharmaceutical industry. nih.gov Beyond medicine, these compounds are integral to the development of herbicides and pesticides and are explored for applications in materials science, such as the creation of novel dyes and polymers. chemimpex.com

Structural Context and Unique Features of 1-Isopropyl-1H-pyrazole-4-carbonitrile within Heterocyclic Chemistry

This compound is a specific derivative of the pyrazole family. Its identity and chemical properties are defined by the pyrazole core and the two substituents attached to it: an isopropyl group at the N1 position and a carbonitrile group at the C4 position.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| CAS Number | 1216080-22-6 |

| Canonical SMILES | CC(C)N1C=C(C=N1)C#N |

| InChI Key | WQQVHEXKLISGJO-UHFFFAOYSA-N |

The unique features of this molecule arise from the interplay of its constituent parts:

The Pyrazole Ring: This aromatic heterocyclic system provides a stable and relatively planar core. The two nitrogen atoms offer sites for hydrogen bonding and coordination with metal ions.

The N1-Isopropyl Group: The isopropyl group ((CH₃)₂CH-) is a small, branched alkyl substituent. Its presence at the N1 position significantly influences the molecule's physical properties. It increases the compound's lipophilicity (fat-solubility) compared to an unsubstituted pyrazole. The steric bulk of the isopropyl group can also influence the molecule's conformation and how it interacts with biological targets or other reagents.

The C4-Carbonitrile Group: The carbonitrile (-C≡N) group is a potent electron-withdrawing group. Its placement at the C4 position significantly modulates the electronic properties of the pyrazole ring, affecting its reactivity and aromaticity. The nitrile moiety is also a versatile functional group in organic synthesis, capable of being converted into amines, carboxylic acids, or tetrazoles, making the parent compound a useful synthetic intermediate. mdpi.comekb.eg Furthermore, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor.

Together, these features create a molecule with a distinct profile: a lipophilic, sterically influenced N1-substituent combined with a strongly electron-withdrawing and synthetically versatile C4-substituent on a stable aromatic core.

Identification of Knowledge Gaps and Articulation of Scholarly Objectives for this compound Studies

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. While its constituent parts (the pyrazole-4-carbonitrile scaffold and the N-isopropyl substituent) are common in various reported molecules, dedicated research on this specific combination is notably scarce in publicly accessible databases. Most available information comes from chemical supplier catalogs, which provide basic physical data but lack in-depth experimental studies.

This absence of focused research is the primary knowledge gap. The biological activities, synthetic utility, and material properties of this compound remain largely unexplored. Therefore, future scholarly objectives should be directed at systematically characterizing this compound.

Key Scholarly Objectives:

Development of Optimized Synthesis: While general methods for creating substituted pyrazoles exist, a primary objective would be to establish and optimize a high-yield, scalable, and regioselective synthesis specific to this compound. researchgate.net

Comprehensive Physicochemical Characterization: Beyond basic properties, a thorough investigation of its crystallographic structure, spectroscopic signatures (NMR, IR, Mass Spectrometry), and electronic properties is necessary to build a foundational understanding of the molecule.

Screening for Biological Activity: Given the broad biological relevance of pyrazoles, a crucial objective is to conduct extensive screening of this compound against various biological targets. Based on related structures, initial efforts could focus on its potential as an anticancer, anti-inflammatory, or antimicrobial agent. nih.govnih.gov

Exploration as a Synthetic Intermediate: The versatile nitrile group suggests the compound could be a valuable building block. Research should explore its conversion into other functional derivatives, such as 1-isopropyl-1H-pyrazole-4-carboxylic acid or 1-isopropyl-1H-pyrazol-4-amine, thereby expanding its utility in synthetic and medicinal chemistry. chemimpex.com

Investigation in Materials Science: An additional objective could be to investigate its potential use as a ligand in coordination chemistry or as a monomer unit for the synthesis of novel polymers, leveraging the properties of the pyrazole and nitrile groups.

Addressing these objectives would fill the current void in the scientific literature and determine the potential of this compound as a valuable compound in chemistry and related sciences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6(2)10-5-7(3-8)4-9-10/h4-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQVHEXKLISGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isopropyl 1h Pyrazole 4 Carbonitrile and Its Derivatives

Historical Development of Pyrazole (B372694) Carbonitrile Synthetic Routes

The history of pyrazole synthesis dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. nih.govmdpi.compharmajournal.net The classical Knorr pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govmdpi.compharmajournal.net This foundational reaction laid the groundwork for the synthesis of a vast array of substituted pyrazoles.

Initially, the focus was on simple alkyl and aryl-substituted pyrazoles. However, as the importance of functionally substituted pyrazoles, such as those containing a carbonitrile group, became apparent, these classical methods were adapted. The introduction of the carbonitrile group often involved the use of starting materials already containing this functionality, such as β-ketonitriles or other polyfunctional substrates, in condensation reactions with hydrazines. These early methods, while effective, sometimes suffered from issues with regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. nih.govnih.gov The development of more controlled and selective synthetic routes has been a major focus of modern synthetic organic chemistry.

Contemporary Approaches to the Synthesis of 1-Substituted Pyrazole-4-carbonitriles

Modern synthetic strategies for 1-substituted pyrazole-4-carbonitriles, including the 1-isopropyl derivative, have focused on improving efficiency, selectivity, and substrate scope. These approaches can be broadly categorized into cyclocondensation reactions and [3+2] cycloaddition reactions.

Cyclocondensation reactions remain a popular and versatile method for the synthesis of the pyrazole ring. These reactions involve the formation of the heterocyclic ring from acyclic precursors in a single step, typically with the elimination of a small molecule such as water.

The reaction of a hydrazine with a 1,3-dielectrophilic species is a common and effective method for pyrazole synthesis. nih.govnih.gov For the synthesis of 1-substituted pyrazole-4-carbonitriles, isopropylhydrazine would be the desired hydrazine component. The 1,3-dielectrophilic partner is a polyfunctional substrate that contains the carbon backbone of the pyrazole ring and the carbonitrile group.

A prevalent strategy involves the use of precursors that are equivalents of 1,3-dicarbonyl compounds. For instance, the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate, has been used to produce 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile. mdpi.comresearchgate.netnih.gov This methodology can be adapted for the synthesis of 1-isopropyl derivatives by using isopropylhydrazine instead of hydrazine hydrate.

The following table summarizes representative examples of hydrazine-based cyclocondensation reactions for the synthesis of pyrazole-4-carbonitrile derivatives.

| Hydrazine Derivative | Polyfunctional Substrate | Product | Reference |

| Hydrazine hydrate | 3-Oxo-3-phenylpropanenitrile and trichloroacetonitrile | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | mdpi.comresearchgate.net |

| Hydrazine hydrate | Enaminones and hydroxylamine hydrochloride | 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles | mdpi.comresearchgate.netnih.gov |

| Phenylhydrazine | Substituted benzaldehydes and malononitrile | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles | researchgate.net |

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis due to their efficiency and atom economy. nih.gov These reactions involve the combination of three or more starting materials in a single pot to form a complex product in a single step. For the synthesis of pyrazole-4-carbonitriles, MCRs offer a highly convergent approach.

A common multicomponent strategy for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. researchgate.net This one-pot synthesis is often catalyzed by an acid or a base and can be performed under environmentally benign conditions, such as in water or under solvent-free conditions.

The general scheme for this multicomponent reaction is as follows:

The following table provides examples of multicomponent reactions used to synthesize pyrazole-4-carbonitrile derivatives.

| Aldehyde | Hydrazine | Catalyst | Product | Reference |

| Benzaldehyde | Phenylhydrazine | Water Extract of Pomegranate Ash (WEPA) | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | |

| Substituted Aromatic Aldehydes | Phenylhydrazine | NiFe₂O₄ Nanoparticles | 5-Amino-1-phenyl-3-(substituted aryl)-1H-pyrazole-4-carbonitriles | |

| Aromatic Aldehydes | Hydrazine Hydrate | Taurine | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a powerful method for the construction of five-membered heterocyclic rings, including pyrazoles. rsc.orgacs.org This approach involves the reaction of a 1,3-dipole with a dipolarophile.

For the synthesis of pyrazoles, nitrile imines are a commonly used 1,3-dipole. Nitrile imines are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides. These reactive intermediates then readily undergo cycloaddition with a variety of dipolarophiles, such as alkenes and alkynes, to afford pyrazolines and pyrazoles, respectively.

The general scheme for the [3+2] cycloaddition of a nitrile imine with an alkyne is as follows:

[3+2] Cycloaddition Reactions for Pyrazole Ring Construction

Diazo Compound-Based Cycloadditions

The 1,3-dipolar cycloaddition between a diazo compound and a dipolarophile, such as an alkyne or alkene, is a fundamental and powerful method for constructing the pyrazole ring. rsc.orgccspublishing.org.cn This reaction offers a direct route to the pyrazole core by forming one C-C and one C-N bond in a concerted or stepwise fashion. ccspublishing.org.cn

The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can often be achieved simply by heating. researchgate.netrsc.org For instance, reactions involving α-diazocarbonyl substrates can be conducted under solvent-free conditions, affording pyrazole products in high yields without extensive workup or purification. researchgate.netrsc.org The versatility of this method allows for the creation of multisubstituted pyrazoles by selecting appropriately functionalized diazo compounds and alkynes. ccspublishing.org.cn For the synthesis of a 4-carbonitrile derivative, a logical dipolarophile would be an alkyne bearing a nitrile group.

Key aspects of this methodology include:

In Situ Generation of Diazo Compounds: To mitigate the risks associated with isolating potentially unstable diazo compounds, methods have been developed where they are generated in situ. A common approach involves the base-mediated decomposition of N-tosylhydrazones, which then react with an alkyne present in the reaction mixture. organic-chemistry.org

Catalysis: While many reactions proceed thermally, various catalysts can be employed to enhance reaction rates and control selectivity. Lewis acids, such as Al(OTf)₃, can activate the alkyne component, facilitating the cycloaddition and subsequent rearrangement cascades to yield highly substituted pyrazoles. ccspublishing.org.cn

Regioselectivity: The reaction of unsymmetrical alkynes with diazo compounds can lead to a mixture of regioisomers. However, high regioselectivity can often be achieved, particularly when there are significant electronic or steric differences between the alkyne substituents. researchgate.net

Table 1: Examples of Diazo Compound-Based Cycloadditions for Pyrazole Synthesis

| Diazo Source | Dipolarophile | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| α-Diazoesters | Ynones | Al(OTf)₃ catalyst | Proceeds via [3+2] cycloaddition followed by a 1,5-ester shift and N-H insertion cascade. | ccspublishing.org.cn |

| N-Tosylhydrazones | Terminal Alkynes | Base-mediated, thermal | In situ generation of diazo compounds for improved safety and convenience. | organic-chemistry.org |

| α-Diazocarbonyls | Alkynes | Solvent-free, heating | Green chemistry approach with high yields and minimal purification. | researchgate.netrsc.org |

| Diazoacetates | Carbonyl Compounds | Secondary amine catalyst | Organocatalytic inverse-electron-demand [3+2] cycloaddition. | nih.gov |

Catalytic Methodologies in Pyrazole Carbonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrazole carbonitriles that are more efficient, selective, and environmentally benign than traditional methods. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of this heterocyclic system.

Transition-metal catalysis is instrumental in forming new carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis and functionalization of pyrazoles. dntb.gov.uanih.gov These methods often utilize pre-formed pyrazole rings and introduce substituents through cross-coupling or C-H functionalization reactions, a strategy that offers significant advantages over traditional multi-step syntheses. nih.gov

Commonly used transition metals include palladium, copper, ruthenium, and rhodium. bohrium.comsouthwales.ac.uk Palladium catalysts, in particular, are widely employed for C-H functionalization to form C-C bonds. bohrium.com For instance, the direct arylation, alkenylation, or alkynylation of a pyrazole core can be achieved, although controlling regioselectivity between the C3 and C5 positions can be a significant challenge. bohrium.com

Strategies to control regioselectivity in transition-metal-catalyzed reactions include:

Directing Groups: A directing group installed on the pyrazole nitrogen can coordinate to the metal center, guiding the catalyst to a specific C-H bond for activation.

Ligand Control: The choice of ligand coordinated to the metal catalyst can influence the steric and electronic environment of the catalytic center, thereby dictating the regiochemical outcome of the reaction. bohrium.com

Substrate Control: Pre-existing substituents on the pyrazole ring can block certain positions or electronically bias the ring, favoring functionalization at a specific site. bohrium.com

Table 2: Selected Transition-Metal Catalyzed Reactions for Pyrazole Functionalization

| Reaction Type | Metal Catalyst | Key Transformation | Advantage | Reference |

|---|---|---|---|---|

| C-H Arylation | Palladium (Pd), Copper (Cu) | Forms a C-Aryl bond directly on the pyrazole ring. | Avoids pre-functionalization of the pyrazole substrate. | bohrium.com |

| C-H Alkenylation | Rhodium (Rh), Palladium (Pd) | Forms a C-Alkenyl bond via dehydrogenative Heck reaction. | Atom-economical approach to vinylated pyrazoles. | bohrium.com |

| N-N Bond Formation | Titanium (Ti) | [2+2+1] multicomponent synthesis from alkynes, nitriles, and Ti-imido complexes. | Novel route to pyrazole core via N-N bond coupling. | nih.gov |

| Cyclization | Ruthenium (Ru) | Acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines. | Green synthesis with water and hydrogen gas as byproducts. | organic-chemistry.org |

In the context of green chemistry, organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of toxic and expensive heavy metals. researchgate.net Organocatalysts are small, metal-free organic molecules that can promote chemical reactions with high efficiency and selectivity. nih.gov For pyrazole synthesis, organocatalysis is often employed in multicomponent reactions, where several starting materials are combined in a one-pot procedure to build complex molecules. nih.gov

A notable example is the organocatalyzed enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles, which are structurally related to pyrazole carbonitriles. nih.gov These reactions often use cinchona alkaloid derivatives as catalysts to control stereochemistry through a tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov Secondary amines have also been used as "green promoters" for the [3+2] cycloaddition of diazoacetates and various carbonyl compounds to generate substituted pyrazoles with high regioselectivity at room temperature. nih.gov

The advantages of organocatalytic approaches include:

Environmental Benignity: Avoidance of heavy metals reduces toxic waste.

Mild Reaction Conditions: Many reactions proceed efficiently at ambient temperature and pressure. nih.gov

High Selectivity: Organocatalysts can induce high levels of enantioselectivity and diastereoselectivity. researchgate.net

Operational Simplicity: Catalysts are often stable to air and moisture, simplifying reaction setups. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another pillar of green chemistry. While less documented specifically for 1-isopropyl-1H-pyrazole-4-carbonitrile, enzymatic approaches are gaining traction in heterocycle synthesis due to their unparalleled selectivity and environmentally friendly nature, typically operating in aqueous media under mild conditions.

Regioselectivity and Stereoselectivity Control in this compound Synthesis

A primary challenge in the synthesis of N-substituted pyrazoles like this compound is controlling regioselectivity. mdpi.com When an unsymmetrical 1,3-dielectrophile reacts with a substituted hydrazine (e.g., isopropylhydrazine), two constitutional isomers can be formed, depending on which nitrogen atom of the hydrazine attacks which electrophilic carbon. mdpi.com

For the target molecule, the desired outcome is the N1-isopropyl isomer. Achieving high regioselectivity for this isomer is crucial for an efficient synthesis. Several factors influence the regiochemical outcome:

Steric Effects: The steric bulk of substituents on both the hydrazine and the 1,3-dicarbonyl precursor can direct the reaction pathway. A bulky substituent on the hydrazine (like isopropyl) may preferentially attack the less sterically hindered carbonyl group of the dielectrophile. Conversely, a bulky group on the dielectrophile can direct the substituted nitrogen to the more accessible position. nih.gov

Electronic Effects: The electronic properties of the substituents play a critical role. Electron-withdrawing groups on the 1,3-dicarbonyl component can render one carbonyl carbon more electrophilic, guiding the initial nucleophilic attack of the hydrazine.

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity. Acidic or basic conditions can alter the reaction mechanism, favoring one regioisomer over the other. For example, the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a classic method where regioselectivity can be problematic, often yielding a mixture of isomers. mdpi.com

In modern synthetic methods, regioselectivity can be precisely controlled. For example, in the Michael addition of pyrazoles to conjugated carbonyl alkynes, excellent regioselectivity for N1-functionalized products is often observed when using asymmetrically substituted pyrazoles. nih.gov Stepwise synthetic strategies, where the pyrazole ring is constructed in a manner that unambiguously defines the position of the N-substituent, are also employed to overcome regioselectivity issues. nih.gov

Stereoselectivity is not a factor for the aromatic pyrazole ring of this compound itself, as it is a planar, achiral molecule. However, stereocontrol would become important if chiral centers were present in substituents on the ring.

Process Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic route for this compound from a laboratory setting to large-scale industrial production requires rigorous process optimization and careful consideration of scalability, safety, and cost-effectiveness.

Process Optimization involves systematically varying reaction parameters to maximize yield, purity, and throughput while minimizing costs and environmental impact. Key parameters for optimization include:

Catalyst Loading: Reducing the amount of expensive transition-metal or complex organocatalysts without compromising reaction efficiency is a primary goal.

Solvent Selection: Choosing a solvent that is effective, safe, inexpensive, and environmentally friendly is crucial. The potential for solvent recycling should also be evaluated.

Temperature and Pressure: Fine-tuning these parameters can improve reaction rates and selectivity, but energy consumption and the need for specialized equipment must be considered.

Reaction Time: Minimizing reaction time increases reactor throughput and reduces operational costs.

Workup and Purification: Developing simple, efficient, and scalable purification methods, such as crystallization over chromatography, is essential for industrial production.

Scalability and Safety: Many conventional batch methods for pyrazole synthesis present challenges regarding selectivity, scalability, and safety, especially when handling hazardous intermediates like diazo compounds or hydrazines. mdpi.com Flow chemistry has emerged as a transformative technology to address these limitations. mdpi.com

In a continuous-flow setup, reagents are pumped through a network of tubes and reactors, allowing for:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. Unstable intermediates can be generated and consumed in a continuous stream, avoiding their accumulation. mdpi.com

Precise Control: Flow reactors offer superior control over temperature, pressure, and mixing, often leading to higher yields and selectivities.

Improved Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up large batch reactors. researchgate.net

For a molecule like this compound, a multi-stage continuous-flow process could be designed to handle the formation of the pyrazole core and the introduction of the nitrile functionality in a safe, efficient, and scalable manner. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 1 Isopropyl 1h Pyrazole 4 Carbonitrile

Reactivity Profiling of the Pyrazole (B372694) Heterocycle in 1-Isopropyl-1H-pyrazole-4-carbonitrile

The pyrazole ring is an electron-rich aromatic heterocycle, a characteristic that fundamentally governs its reactivity. nih.gov The presence of two adjacent nitrogen atoms, however, creates a nuanced electronic landscape within the ring. One nitrogen atom is pyrrole-like (N1 in this case, bonded to the isopropyl group), contributing its lone pair to the aromatic sextet, while the other is pyridine-like (N2), with its lone pair located in an sp² orbital in the plane of the ring. nih.govresearchgate.net This arrangement makes the pyrazole scaffold susceptible to attack by both electrophiles and nucleophiles at different positions. nih.govpharmaguideline.com The reactivity of this compound is further modulated by the specific substituents on the ring: the electron-donating isopropyl group at the N1 position and the electron-withdrawing carbonitrile group at the C4 position.

In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position, which possesses the highest electron density. nih.govquora.com This is because the electron-donating effect of the pyrrole-like nitrogen atom is most strongly felt at this position. However, in this compound, the C4 position is already substituted. Therefore, any further electrophilic attack must be directed to either the C3 or C5 positions.

The outcome of an electrophilic attack on the substituted ring is determined by the interplay of the electronic effects of the existing substituents.

N1-Isopropyl Group : This alkyl group is weakly electron-donating through an inductive effect, which slightly increases the electron density of the pyrazole ring, making it more reactive towards electrophiles than an unsubstituted pyrazole.

C4-Carbonitrile Group : The nitrile group (–C≡N) is a strong electron-withdrawing group due to both induction and resonance. It significantly deactivates the pyrazole ring towards electrophilic substitution by pulling electron density away from the aromatic system.

The deactivating effect of the C4-carbonitrile group generally outweighs the activating effect of the N1-isopropyl group, rendering the pyrazole ring in this molecule significantly less reactive to electrophiles than unsubstituted pyrazole. If a reaction is forced under harsh conditions, the electrophile would likely attack the C5 position, which is meta to the deactivating nitrile group and ortho to the N1 nitrogen. Attack at C3 is less favored due to its proximity to the pyridine-like N2 nitrogen and being ortho to the deactivating nitrile group.

Table 1: Summary of Electrophilic Aromatic Substitution Reactions on Pyrazole

| Reaction | Reagents | Typical Position of Attack | Product |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid |

| Halogenation | Br₂ or Cl₂ | C4 | 4-Halopyrazole |

Note: This table represents general reactivity for an unsubstituted pyrazole ring. For this compound, these reactions would be significantly slower and would require more forcing conditions, with substitution likely occurring at C5.

The electronic nature of the pyrazole ring, characterized by the electronegative nitrogen atoms, makes the C3 and C5 positions relatively electron-deficient compared to the C4 position. nih.govnih.gov This inherent electron deficiency makes these positions susceptible to nucleophilic attack. In this compound, the powerful electron-withdrawing effect of the C4-carbonitrile group further enhances the electrophilicity of the C3 and C5 positions, making them more prone to attack by strong nucleophiles.

Reactions with strong nucleophiles, such as organolithium reagents or Grignard reagents, could potentially lead to addition at the C5 position. The subsequent loss of a leaving group (if one were present) or rearomatization would result in a substituted product. The presence of the bulky isopropyl group at N1 might sterically hinder attack at the C5 position to some extent, but the electronic activation provided by the nitrile group is the dominant factor. Deprotonation at C3 or C5 by a very strong base is also a possibility, creating a pyrazolyl anion that can then react with electrophiles. pharmaguideline.com

Prototropy is a form of tautomerism involving the migration of a proton. numberanalytics.com In N-unsubstituted pyrazoles, a significant feature is annular prototropic tautomerism, where a proton can migrate between the two ring nitrogen atoms (N1 and N2). nih.govnumberanalytics.commdpi.com This equilibrium can significantly influence the reactivity and reaction pathways, as the two tautomers can have different electronic and steric properties. researchgate.netresearchgate.net The position of this equilibrium is sensitive to factors like the nature of substituents, the solvent, and temperature. numberanalytics.comnih.gov

However, for this compound, this annular tautomerism is not possible. The presence of the isopropyl group covalently bonded to the N1 nitrogen "fixes" the tautomeric form. This lack of tautomeric ambiguity simplifies its reactivity profile compared to its N-unsubstituted counterparts. Reaction pathways are more predictable, as there is no equilibrium between different tautomeric forms that could potentially lead to a mixture of products. The molecule exists solely as the 1-isopropyl isomer, meaning that reactions will proceed from this single, well-defined structure.

Transformations and Derivatizations of the Nitrile Functionality (–C≡N)

The carbonitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing a synthetic handle for further derivatization of the pyrazole scaffold.

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. This reactivity allows for the synthesis of a range of derivatives.

Formation of Ketones : Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile group to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone, specifically a (1-Isopropyl-1H-pyrazol-4-yl) ketone. This provides a robust method for attaching various alkyl or aryl side chains to the C4 position of the pyrazole ring.

Formation of Tetrazoles : The nitrile group can undergo a [3+2] cycloaddition reaction with azides (e.g., sodium azide) to form a tetrazole ring. This transformation is often promoted by a Lewis acid and results in the formation of 4-(1H-tetrazol-5-yl)-1-isopropyl-1H-pyrazole.

The nitrile group can be converted to other important functional groups, most commonly through hydrolysis or reduction.

Hydrolysis : The nitrile group can be hydrolyzed under either acidic or basic conditions.

Partial Hydrolysis : Careful control of reaction conditions, often using acid or base with a limited amount of water, can lead to the formation of 1-Isopropyl-1H-pyrazole-4-carboxamide.

Complete Hydrolysis : More vigorous conditions, such as heating with strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in aqueous solution, will lead to the complete hydrolysis of the nitrile to form 1-Isopropyl-1H-pyrazole-4-carboxylic acid. sigmaaldrich.comchemscene.com

Reduction : The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Raney Nickel). This reaction yields (1-Isopropyl-1H-pyrazol-4-yl)methanamine, introducing a basic aminomethyl group at the C4 position.

Table 2: Summary of Transformations of the Nitrile Group

| Reaction | Reagents | Intermediate (if applicable) | Final Product | Functional Group Transformation |

|---|---|---|---|---|

| Grignard Reaction | 1. R-MgX2. H₃O⁺ | Imine salt | (1-Isopropyl-1H-pyrazol-4-yl) ketone | –C≡N → –C(=O)R |

| Hydrolysis (Complete) | H₃O⁺ or OH⁻, H₂O, Δ | Amide | 1-Isopropyl-1H-pyrazole-4-carboxylic acid | –C≡N → –COOH |

| Hydrolysis (Partial) | H₂SO₄ (conc.) or H₂O₂/OH⁻ | - | 1-Isopropyl-1H-pyrazole-4-carboxamide | –C≡N → –C(=O)NH₂ |

| Reduction | 1. LiAlH₄2. H₂O | - | (1-Isopropyl-1H-pyrazol-4-yl)methanamine | –C≡N → –CH₂NH₂ |

Reactivity of the Isopropyl Moiety and Potential Functionalizations

The isopropyl group attached to the N1 position of the pyrazole ring is generally a stable, sterically bulky moiety that influences the reactivity of the pyrazole core more by its physical presence than by direct chemical participation in reactions.

Steric Hindrance and Regioselectivity:

The most significant role of the N-isopropyl group is to exert steric hindrance, thereby directing incoming reagents to other positions on the pyrazole ring. This effect is well-documented in the context of C-H functionalization reactions. For instance, in palladium-catalyzed C-H arylation reactions, N-alkylpyrazoles exhibit a high degree of regioselectivity. The bulky alkyl group, such as an isopropyl, sterically shields the C5 position (α-position), leading to preferential arylation at the C3 position (β-position). While 1-methylpyrazole (B151067) might yield a mixture of α and β arylation products, the increased steric bulk of the isopropyl group in 1-isopropylpyrazole (B96740) significantly favors the formation of the β-arylated product. This directing effect is a critical aspect of its synthetic utility, allowing for controlled functionalization of the pyrazole core.

Stability and Inertness:

The N-isopropyl group itself is relatively inert under a wide range of reaction conditions. The carbon-nitrogen bond connecting the isopropyl group to the pyrazole ring is robust. Standard methods for N-alkylation of pyrazoles, such as using alkyl halides in the presence of a base or employing phase-transfer catalysis, readily form this bond, indicating its thermodynamic stability. researchgate.net The isopropyl group does not typically participate in reactions such as rearrangements or eliminations under common organic synthesis conditions.

Functionalization of the isopropyl group itself, for example through C-H activation, is challenging and not a commonly reported transformation for N-isopropyl pyrazoles. Such reactions would require harsh conditions, often involving transition-metal catalysis, and would likely compete with reactions on the more electronically active pyrazole ring. rsc.orgumich.edu

Potential Functionalizations:

While direct functionalization of the isopropyl moiety is not well-documented for this specific compound, hypothetical transformations could include:

Oxidation: Aggressive oxidation could potentially lead to the formation of tertiary alcohols or ketones at the isopropyl's methine position, though this would likely require specialized reagents and conditions to avoid degradation of the pyrazole ring.

Halogenation: Radical halogenation could introduce a halogen atom onto the isopropyl group, but selectivity might be poor, and such reactions are not commonly employed for this class of compounds.

The primary influence of the isopropyl group remains its role as a sterically demanding substituent that dictates the regiochemical outcome of reactions on the pyrazole ring.

Kinetics and Thermodynamic Aspects of this compound Reactions

Thermodynamic Stability:

The this compound molecule is a thermodynamically stable aromatic heterocycle. The formation of the N-alkylated pyrazole ring is generally a thermodynamically favorable process. The choice between N1 and N2 alkylation of an unsubstituted pyrazole is a key thermodynamic and kinetic question. For pyrazoles with substituents at the 3- or 5-position, the alkylation generally occurs at the less sterically hindered nitrogen atom. In the case of forming the title compound from pyrazole-4-carbonitrile and an isopropylating agent, the two nitrogen atoms are equivalent, so regioselectivity is not an issue.

Kinetic Control in Pyrazole Reactions:

Many reactions involving pyrazoles can be subject to kinetic control, where the product distribution is determined by the relative rates of competing reaction pathways rather than the relative stabilities of the products.

N-Alkylation: The N-alkylation of pyrazoles is a classic example where kinetics can play a crucial role. The reaction rate is dependent on the nature of the alkylating agent, the solvent, the base used, and the temperature. Computational studies on the N-alkylation of pyrazole have been used to estimate activation energies for competing pathways. For example, calculations have shown that hydrogen bonding between the substrate and the alkylating agent can significantly lower the activation energy for one regioisomer over another, thereby controlling the kinetic outcome. nih.gov

Electrophilic Substitution: The rate of electrophilic substitution on the pyrazole ring is influenced by the substituents present. The electron-withdrawing nitrile group at the C4 position deactivates the ring towards electrophilic attack, meaning that reactions like nitration or halogenation would require harsher conditions (and thus have higher activation energies) compared to unsubstituted pyrazole.

Computational Chemistry Insights:

Computational chemistry, particularly Density Functional Theory (DFT), has become a valuable tool for understanding the reactivity of heterocyclic compounds like pyrazoles. eurasianjournals.comopenaccessjournals.com Such studies can provide quantitative estimates of thermodynamic and kinetic parameters.

| Parameter | Method | Application to Pyrazole Chemistry | Relevance to this compound |

| Activation Energy (Ea) | DFT Calculations | Estimation of the energy barrier for reactions like N-alkylation, allowing for the prediction of kinetic products. nih.gov | Could be used to model the kinetics of functionalization reactions on the pyrazole ring or potential (though unlikely) reactions of the isopropyl group. |

| Reaction Enthalpy (ΔH) | DFT Calculations | Determination of whether a reaction is exothermic or endothermic, indicating thermodynamic favorability. | Would be useful in assessing the stability of potential products from hypothetical reactions. |

| Tautomeric Equilibrium | DFT and ab initio methods | Calculation of the relative energies of different tautomers of pyrazoles in various solvents, determining the predominant species in solution. researchgate.net | While the title compound does not have NH tautomerism, this approach is critical for understanding the reactivity of related pyrazole systems. |

Advanced Spectroscopic and Structural Elucidation of 1 Isopropyl 1h Pyrazole 4 Carbonitrile and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with their interactions, a complete picture of the molecular framework and connectivity can be assembled.

The ¹H NMR spectrum of 1-Isopropyl-1H-pyrazole-4-carbonitrile is expected to show distinct signals corresponding to the isopropyl substituent and the pyrazole (B372694) ring protons. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The pyrazole ring protons, H3 and H5, will appear as singlets, with their chemical shifts influenced by the electronic effects of the nitrile group and the N-isopropyl substituent. Based on data for analogous 4-cyanopyrazoles, the signals for H3 and H5 are anticipated in the aromatic region. chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum for this compound would feature signals for the isopropyl methine and methyl carbons, and four distinct signals for the pyrazole ring carbons (C3, C4, C5) and the nitrile carbon (C≡N). The chemical shift of C4, being directly attached to the electron-withdrawing nitrile group, is expected to be significantly downfield. The nitrile carbon itself will appear in the characteristic region for cyano groups, typically around 115-125 ppm. Data from various N-substituted and C-nitrated pyrazoles support these predictions, indicating that the substituent at the N1 position influences the chemical shifts of the ring carbons. researchgate.netresearchgate.net

While less commonly acquired, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. For this compound, three signals would be expected: one for the pyrrole-type nitrogen (N1) bearing the isopropyl group, one for the pyridine-type nitrogen (N2), and one for the nitrile nitrogen. The chemical shift of N1 is influenced by the alkyl substitution, while N2's shift is characteristic of a pyridine-like nitrogen in a five-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar pyrazole derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 (pyrazole) | ~8.0-8.5 | - |

| H5 (pyrazole) | ~7.8-8.3 | - |

| CH (isopropyl) | ~4.5-5.0 (septet) | ~50-55 |

| CH₃ (isopropyl) | ~1.4-1.6 (doublet) | ~22-24 |

| C3 (pyrazole) | - | ~135-140 |

| C4 (pyrazole) | - | ~90-95 |

| C5 (pyrazole) | - | ~125-130 |

| C≡N (nitrile) | - | ~115-120 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the isopropyl methine proton and the methyl protons, showing a clear cross-peak between the septet and the doublet. No correlations would be expected for the singlet pyrazole protons, confirming their isolation from other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: the H3 proton to the C3 carbon, the H5 proton to the C5 carbon, the isopropyl CH proton to its carbon, and the isopropyl CH₃ protons to their carbon.

The isopropyl CH proton correlating to the C3 and C5 carbons of the pyrazole ring, confirming the attachment of the isopropyl group to the N1 nitrogen.

The H3 proton correlating to the C4 and C5 carbons, as well as the nitrile carbon.

The H5 proton correlating to the C3 and C4 carbons. These correlations would provide unequivocal evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₇H₉N₃), the expected exact mass can be calculated and compared to the experimental value, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Based on studies of related N-alkyl and 4-cyanopyrazoles, the fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways: asianpubs.orgresearchgate.net

Loss of a methyl radical (•CH₃): A common fragmentation for isopropyl groups, leading to a stable secondary carbocation. This would result in a peak at [M-15]⁺.

Loss of propene: Via a McLafferty-type rearrangement or direct cleavage, leading to the loss of C₃H₆ (42 Da) and formation of the 1H-pyrazole-4-carbonitrile radical cation.

Loss of HCN: A characteristic fragmentation of nitrile-containing compounds and pyrazole rings, resulting in a peak at [M-27]⁺. researchgate.net

Cleavage of the pyrazole ring: The pyrazole ring itself can undergo fragmentation, often involving the loss of N₂ or RCN moieties, leading to smaller, characteristic fragment ions. asianpubs.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Fragmentation Pathway |

| [M]⁺ | C₇H₉N₃⁺ | Molecular Ion |

| [M-15]⁺ | C₆H₆N₃⁺ | Loss of •CH₃ |

| [M-27]⁺ | C₆H₈N₂⁺ | Loss of HCN |

| [M-42]⁺ | C₄H₃N₃⁺ | Loss of propene |

| [M-43]⁺ | C₄H₂N₃⁺ | Loss of •C₃H₇ |

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformations

While NMR and MS provide data on connectivity and formula, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of related N-substituted pyrazole structures reveals key expected features. nih.govresearchgate.net

The pyrazole ring is expected to be planar. The isopropyl group attached to N1 will adopt a specific conformation relative to the ring to minimize steric hindrance. In the solid state, intermolecular interactions such as C-H···N hydrogen bonds involving the pyrazole ring nitrogens and the nitrile nitrogen are likely to dictate the crystal packing arrangement. The packing could involve π-π stacking interactions between adjacent pyrazole rings. The precise geometry of the isopropyl group and the packing motif would be definitively established through single-crystal X-ray diffraction analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Nitrile (C≡N) Stretch: The most characteristic vibration for this compound would be the C≡N stretching mode. This typically appears as a sharp, medium-intensity band in the IR spectrum in the region of 2220-2260 cm⁻¹. Its intensity in the Raman spectrum can be variable.

C-H Stretching: The spectrum will show multiple bands in the 2800-3100 cm⁻¹ region. Aromatic C-H stretches from the pyrazole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹. elixirpublishers.com

Pyrazole Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. derpharmachemica.com Ring breathing and deformation modes will appear at lower frequencies in the fingerprint region.

Isopropyl Group Vibrations: Characteristic bending vibrations for the isopropyl group (e.g., symmetric and asymmetric methyl deformations) are expected around 1365-1385 cm⁻¹ and 1450-1470 cm⁻¹.

Comparing the IR and Raman spectra can provide additional insights, as the selection rules for the two techniques are different. For example, highly symmetric vibrations may be strong in the Raman spectrum but weak in the IR, and vice-versa.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C≡N Stretch | 2220 - 2260 | IR, Raman |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman |

| C=N, C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| CH₃ Bending | 1365 - 1385, 1450-1470 | IR, Raman |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemical Assignment (if chiral derivatives are relevant)

This compound itself is an achiral molecule and therefore will not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). However, this section becomes relevant if chiral derivatives are synthesized.

Chirality could be introduced into analogues of this compound, for example, by replacing the isopropyl group with a chiral substituent, such as a (S)- or (R)-sec-butyl group. In such cases, CD spectroscopy would be a powerful tool to confirm the enantiomeric purity and assign the absolute configuration of the chiral center. The synthesis of N-chiral pyrazoles has been demonstrated through various methods, including the alkylation of pyrazole with chiral alcohols. uniovi.es

If a chiral derivative were prepared, its CD spectrum would show positive or negative Cotton effects at the wavelengths corresponding to the electronic transitions of the pyrazole chromophore. The sign and magnitude of these effects would be characteristic of the specific enantiomer. Theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) could be used to predict the CD spectrum for a given absolute configuration, allowing for a non-empirical assignment by comparing the calculated and experimental spectra.

Application of 1 Isopropyl 1h Pyrazole 4 Carbonitrile As a Building Block in Complex Molecular Synthesis

1-Isopropyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring a pyrazole (B372694) core substituted with an isopropyl group at the N1 position and a reactive carbonitrile group at the C4 position, provides multiple avenues for chemical modification. This strategic placement of functional groups makes it a key component in the construction of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Molecular Interactions and Mechanistic Biology Strictly Excluding Clinical Efficacy, Dosage, Safety, and Adverse Effects

Investigation of Molecular Target Recognition and Binding Mechanisms

Protein Kinase Inhibition:

A significant application of 1-Isopropyl-1H-pyrazole-4-carbonitrile is in the development of protein kinase inhibitors, particularly those targeting the B-Raf kinase. google.com B-Raf is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers. google.com The pyrazole (B372694) moiety acts as a central scaffold from which substituents are appended to interact with the ATP-binding pocket of the kinase.

Derivatives have also been developed as inhibitors of other kinases, including:

Phosphatidylinositol 3-kinases (PI3Ks): These enzymes are involved in the PI3K-Akt/mTOR signaling pathway, which governs cell growth, proliferation, and survival. google.com

RET kinase: This receptor tyrosine kinase plays a role in cell growth and differentiation, and its aberrant activity is linked to certain types of cancers. google.com

The general mechanism of binding for these kinase inhibitors involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds with amino acid residues in the kinase's active site. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the isopropyl group contributes to hydrophobic interactions.

Phosphodiesterase Inhibition:

Aminated derivatives of this compound have been utilized in the synthesis of phosphodiesterase type 9 (PDE9) inhibitors. justia.com PDE9 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including neuronal signaling. justia.com Inhibition of PDE9 leads to an increase in cGMP levels, which can have therapeutic effects in neurodegenerative diseases. justia.com The pyrazole core in these inhibitors helps to position the molecule within the active site of PDE9 to block the hydrolysis of cGMP.

Table 1: Investigated Molecular Targets of this compound Derivatives

| Derivative Class | Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| Substituted Pyrazolo-pyrimidines | B-Raf Kinase | Oncology | google.com |

| Pyrazolo[3,4-d]pyrimidines | Phosphodiesterase 9 (PDE9) | Neurodegenerative Diseases | justia.com |

| Benzoxazepine Derivatives | Phosphatidylinositol 3-kinase (PI3K) | Oncology | google.com |

| Substituted Pyrazolo[3,4-d]pyrimidines | RET Kinase | Oncology | google.com |

Computational Modeling of Ligand-Receptor Interactions and Binding Hypotheses

While specific computational docking studies for this compound are not publicly detailed, the binding modes of its more complex derivatives within the active sites of their target enzymes have been hypothesized and are crucial for their rational design.

For kinase inhibitors derived from this scaffold, molecular modeling would typically be employed to predict their binding affinity and selectivity. The pyrazole core would be positioned within the ATP-binding site, with the isopropyl group likely occupying a hydrophobic pocket. The substituents at other positions of the pyrazole ring are designed to form specific interactions with key amino acid residues, such as the gatekeeper residue, which controls access to a deeper hydrophobic pocket, and the DFG motif, which is critical for the kinase's conformational state.

In the case of PDE9 inhibitors, computational models would be used to understand how the pyrazole-containing molecule fits into the enzyme's active site. The model would likely show the pyrazole core making crucial contacts with the zinc and magnesium ions present in the active site, as well as forming hydrogen bonds with surrounding amino acid residues, thereby preventing the binding and hydrolysis of cGMP.

Elucidation of Enzyme Active Site Interaction Profiles

The interaction profiles of inhibitors derived from this compound with their respective enzyme active sites are key to their inhibitory activity.

B-Raf Kinase Inhibitors: Inhibitors targeting B-Raf, derived from the 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile intermediate, are designed to fit snugly into the ATP-binding pocket. google.com Key interactions would involve:

Hinge Region: Hydrogen bonds between the pyrazole or adjacent functionalities and the backbone amide groups of the hinge region residues (e.g., cysteine).

Hydrophobic Pockets: The isopropyl group and other hydrophobic moieties would interact with nonpolar residues.

Solvent-Exposed Region: Larger substituents can extend towards the solvent-exposed region, potentially offering opportunities for improving pharmacokinetic properties.

PDE9 Inhibitors: For PDE9 inhibitors synthesized from 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile, the active site interactions are centered around mimicking the binding of the natural substrate, cGMP. justia.com The pyrazole core and its substituents would engage in:

Metal Ion Coordination: Interactions with the catalytic metal ions (Zn²⁺ and Mg²⁺) in the active site.

Glutamine Switch: Interaction with a key glutamine residue that is crucial for substrate recognition.

Hydrophobic Clamp: Interactions with hydrophobic residues that form a "clamp" around the substrate-binding pocket.

Analysis of Cellular Pathway Modulation at the Molecular Level

The interaction of inhibitors derived from this compound with their molecular targets leads to the modulation of specific cellular signaling pathways at the molecular level.

Modulation of the MAPK Pathway: B-Raf inhibitors developed from the this compound scaffold directly block the kinase activity of B-Raf. google.com This prevents the phosphorylation and activation of its downstream substrate, MEK, which in turn cannot phosphorylate and activate ERK. google.com The inhibition of this cascade at the molecular level leads to a downstream blockade of signals that promote cell proliferation and survival, which is particularly relevant in cancers driven by B-Raf mutations. google.com

Modulation of the PI3K-Akt/mTOR Pathway: PI3K inhibitors containing the this compound core prevent the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). google.com This reduction in PIP3 levels prevents the recruitment and activation of Akt, a central kinase in the pathway. Consequently, the downstream signaling through mTOR and other effectors that drive cell growth and survival is suppressed. google.com

Modulation of the cGMP Signaling Pathway: PDE9 inhibitors derived from this compound prevent the degradation of cGMP. justia.com The resulting increase in intracellular cGMP levels enhances the activity of cGMP-dependent protein kinases (PKGs), which then phosphorylate various downstream targets involved in synaptic plasticity and neuronal function. justia.com This molecular mechanism is being explored for the treatment of neurodegenerative disorders. justia.com

Table 2: Cellular Pathway Modulation by Derivatives

| Derivative Class | Targeted Pathway | Molecular Consequence of Inhibition | Reference |

|---|---|---|---|

| B-Raf Inhibitors | MAPK Pathway | Inhibition of MEK and ERK phosphorylation, leading to reduced cell proliferation. | google.com |

| PI3K Inhibitors | PI3K-Akt/mTOR Pathway | Decreased PIP3 levels, leading to reduced Akt and mTOR activation and suppressed cell growth. | google.com |

| PDE9 Inhibitors | cGMP Signaling Pathway | Increased intracellular cGMP levels, leading to enhanced PKG activity and modulation of neuronal function. | justia.com |

| RET Kinase Inhibitors | Ras-MAPK and PI3K-Akt/mTOR Pathways | Inhibition of downstream signaling from the RET receptor, impacting cell growth and differentiation. | google.com |

Emerging Research Directions and Future Perspectives for 1 Isopropyl 1h Pyrazole 4 Carbonitrile Research

Integration with Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a major leap forward in chemical manufacturing, offering enhanced safety, scalability, and efficiency. For the synthesis of pyrazole (B372694) derivatives, flow chemistry provides a promising avenue for development. mdpi.com Although specific applications to 1-Isopropyl-1H-pyrazole-4-carbonitrile are still an emerging area, established flow syntheses for other pyrazoles demonstrate the potential. For instance, researchers have developed flow setups for the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazine (B178648) derivatives, achieving good to very good yields (62–82%) with high regioselectivity. mdpi.com

The integration of these flow processes with automated synthetic platforms is the next logical step. Automated systems, which combine solid-phase synthesis with continuous flow technology, enable "push-button" synthesis of complex molecules. nih.gov A prime example is the automated synthesis of Prexasertib, a complex pharmaceutical agent containing a pyrazole ring. nih.gov This demonstrates the feasibility of developing a completely automated continuous-flow reactor (CRF) for molecules like this compound. Such a platform would allow for rapid, on-demand synthesis, facilitating faster iteration in drug discovery and process optimization cycles. The digital storage and precise control offered by these systems pave the way for creating molecular libraries and exploring late-stage diversification of the pyrazole scaffold with unprecedented speed. nih.gov

Discovery and Development of Novel Catalytic Systems for Pyrazole Carbonitrile Synthesis

The synthesis of the pyrazole-4-carbonitrile core is a focal point of intense research, with a strong emphasis on developing green, efficient, and reusable catalytic systems. Traditional methods often require harsh conditions, but recent innovations are providing milder and more sustainable alternatives. These novel catalysts are crucial for the efficient production of this compound and its analogues.

Several classes of advanced catalysts have shown exceptional promise:

Magnetic Nanocomposites: Fe₃O₄-based nanocomposites, such as those functionalized with tannic acid (Fe₃O₄@SiO₂@Tannic acid), have been employed as magnetically separable catalysts. frontiersin.org These systems facilitate the three-component mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles in high yields and short reaction times. The key advantage is the ease of catalyst recovery and reuse for multiple cycles with minimal loss of activity, aligning with the principles of green chemistry. frontiersin.orgtandfonline.com

Thiazole-Metal Complexes: Palladium(II) complexes derived from thiazole (B1198619) ligands have proven to be powerful catalysts for preparing pyrazole-4-carbonitrile derivatives. acs.orgnih.gov These reactions are often accelerated by ultrasonic irradiation, a green technique that provides activation energy efficiently. acs.org This method features short reaction times (e.g., 20 minutes), high efficiency (up to 97% yield), and the use of water as a solvent, highlighting its environmental benefits. nih.govacs.org

Modified Layered Double Hydroxides (LDHs): A novel nanocatalyst, LDH@PTRMS@DCMBA@CuI, has been developed for the one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This system demonstrates high activity and selectivity under mild conditions (55 °C in H₂O/EtOH), with excellent yields (85–93%) and short reaction times (15–27 minutes). Its reusability over several cycles further validates its potential for sustainable chemical production. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Reusability |

|---|---|---|---|

| Fe₃O₄@SiO₂@Tannic acid | Three-component mechanochemical reaction | High yields, short reaction times, green (solvent-free), easy magnetic separation. frontiersin.org | Reported for six cycles with consistent activity. frontiersin.org |

| Thiazole-Pd(II) Complex | One-pot three-component condensation with ultrasonic irradiation | High efficiency (up to 97%), very short reaction time (20 min), mild conditions, uses water as a solvent. nih.govacs.org | Demonstrated for four consecutive cycles without significant loss of activity. nih.gov |

| LDH@PTRMS@DCMBA@CuI | One-pot three-component reaction | Excellent yields (85-93%), short reaction times (15-27 min), mild conditions, eco-friendly. nih.gov | Validated for reusability over four consecutive cycles. nih.gov |

Exploration of Unprecedented Chemical Transformations for the Compound

Beyond its synthesis, future research will increasingly focus on using this compound as a versatile building block for more complex molecular architectures. The functional groups present—the pyrazole ring, the isopropyl substituent, and the cyano group—offer multiple sites for chemical modification, enabling the exploration of unprecedented transformations.

Key areas of exploration include:

Transformations of the Cyano Group: The carbonitrile moiety is a gateway to a variety of other functional groups. Future work will likely explore its hydrolysis to carboxylic acids (like 1-Isopropyl-1H-pyrazole-4-carboxylic acid), reduction to amines, or participation in cyclization reactions to form new fused heterocyclic systems. chemimpex.com

Ring Functionalization: While the 4-position is occupied by the nitrile, electrophilic aromatic substitution on the pyrazole ring at other positions could lead to novel derivatives.

Precursor for Fused Heterocycles: Pyrazole-4-carbonitrile derivatives are valuable precursors for synthesizing fused heterocyclic systems with significant biological activity. For example, 3-amino-1H-pyrazole-4-carbonitriles are used in the microwave-assisted, regioselective synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold found in sedative/hypnotic drugs. mdpi.comnih.gov Applying similar strategies to this compound could yield novel fused systems with unique therapeutic potential.

Multicomponent Reactions (MCRs): The reactivity of pyrazole-4-carbonitrile scaffolds can be harnessed in MCRs to build molecular complexity in a single step. For instance, chalcone (B49325) derivatives of pyrazole-4-carbonitrile react with binucleophiles to afford new pyrimidines and condensed azolopyrimidines attached to the pyrazole core. cu.edu.eg

Advanced Computational Methodologies for Enhanced Predictive Capabilities in Compound Design

Advanced computational methods are becoming indispensable in modern chemistry for predicting molecular properties, understanding reaction mechanisms, and designing new compounds with desired activities. nih.gov For this compound, these methodologies can accelerate research and development significantly.

Density Functional Theory (DFT): DFT calculations are instrumental in elucidating the electronic structure and reactivity of molecules. In the context of pyrazole synthesis, DFT has been used to confirm the catalytic protocol for thiazole-Pd(II) complexes, providing insights into parameters like the optical band gap and electrophilicity that govern catalytic behavior. acs.orgacs.org Similar studies on this compound can help in understanding its reactivity and designing more efficient synthetic routes.

Molecular Docking and Simulation: For pharmaceutical applications, computational tools are crucial for predicting how a molecule will interact with a biological target. Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to specific proteins. christuniversity.in This is often followed by molecular dynamics (MD) simulations to understand the stability of the protein-ligand complex over time.

ADME/Toxicity Prediction: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity. In silico tools can now predict these ADME/Tox properties early in the design phase, allowing chemists to prioritize compounds that are more likely to succeed in clinical trials. nih.govchristuniversity.in

| Computational Method | Application in Pyrazole Research | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating catalytic mechanisms; analyzing molecular structure and spectroscopy. acs.orgresearchgate.net | Understanding catalyst reactivity, confirming experimental results, predicting vibrational modes and electronic transitions. acs.orgresearchgate.net |

| Molecular Docking | Predicting binding of pyrazole derivatives to protein targets (e.g., hydrolase inhibitors). christuniversity.in | Identification of potential biological activity and mechanism of action. christuniversity.in |

| ADME Profiling | In silico prediction of pharmacokinetic properties of novel pyrazole derivatives. christuniversity.in | Early assessment of drug-likeness, guiding the selection of candidates for synthesis. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Clarifying donor-acceptor interactions within a pyrazole molecule. researchgate.net | Understanding intramolecular charge transfer and molecular stability. researchgate.net |

Synergistic Approaches Combining Synthetic Chemistry and Theoretical Modeling for Molecular Innovation

The most powerful advancements in chemical research today come from the synergy between experimental synthesis and theoretical modeling. This integrated approach allows for a "design-build-test-learn" cycle that is far more efficient than either discipline in isolation. For this compound, this synergy is key to unlocking its full potential.

A clear example is the development of novel catalysts, where experimental screening is guided and explained by computational analysis. The study of thiazole-Pd(II) complexes for pyrazole-4-carbonitrile synthesis perfectly illustrates this; the catalytic reactivity of the complex was rationalized and enhanced by insights from DFT calculations. acs.org Similarly, another study combined the synthesis of a novel pyrazole derivative with extensive DFT analysis, UV-Vis and NMR spectroscopy, and molecular docking to create a comprehensive understanding of the molecule's structure, stability, and biological potential. researchgate.net

Future projects will increasingly adopt this model. Theoretical chemists can predict novel derivatives of this compound with desirable electronic or biological properties. Synthetic chemists can then target these molecules using optimized routes, perhaps employing automated flow reactors. The resulting compounds are then tested, and the experimental data is fed back to refine the computational models, creating a virtuous cycle of innovation. This combination of predictive modeling and high-throughput synthesis will accelerate the discovery of new materials, medicines, and agrochemicals based on the pyrazole-4-carbonitrile scaffold.

Q & A

Q. What strategies optimize regioselectivity in the synthesis of substituted pyrazole-carbonitriles?

- Methodology : Use directing groups (e.g., nitro or methoxy) to control electrophilic substitution. DFT-based transition-state modeling predicts regiochemical outcomes. Experimental screening of catalysts (e.g., Pd(OAc)) or ligands (e.g., PPh) can shift selectivity .

Cross-Disciplinary Applications

Q. How can this compound hybrids (e.g., triazole-pyrazoles) be designed for antimicrobial studies?

Q. What role does the nitrile group play in the stability of this compound under physiological conditions?

- Methodology : Conduct stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. Compare hydrolysis rates to carboxylic acid derivatives. Modify the nitrile to amides or tetrazoles via catalytic hydrogenation or [2+3] cycloadditions for improved metabolic stability .

Experimental Design

Q. What in silico tools are recommended for predicting the ADMET properties of this compound derivatives?

- Methodology : Use SwissADME for bioavailability radar plots and BOILED-Egg models. ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity). MD simulations (GROMACS) assess membrane permeability .

Q. How can reaction scalability be achieved without compromising purity in multigram syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.